

Indeglitazar Clinical Trial Meta-Analysis: A Comparative Guide

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Compound of Interest		
Compound Name:	Indeglitazar	
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Researchers, scientists, and drug development professionals seeking a comprehensive metaanalysis of **Indeglitazar** clinical trial data will find that the development of this compound was discontinued, and as a result, detailed clinical trial data is not publicly available. This guide provides the available preclinical data, outlines the reasons for the discontinuation of its development, and presents its mechanism of action and hypothetical clinical trial workflows.

Indeglitazar is a pan-agonist of the peroxisome proliferator-activated receptors (PPARs), targeting all three subtypes: alpha (α), delta (δ), and gamma (γ).[1] It was developed by Plexxikon and initially showed promise in preclinical studies for the treatment of type 2 diabetes.[2][3] However, development was halted, and the compound did not proceed to later-stage clinical trials.

Discontinuation of Clinical Development

The development of **Indeglitazar** was discontinued due to increasing concerns over the potential side effects associated with the PPAR agonist class of drugs.[1] Specifically, the development of several PPAR pan-agonists was halted primarily due to cardiovascular adverse events, congestive heart failure, and a subsequent increase in mortality, which may be linked to potent PPARy activation.[4]

Preclinical Efficacy Data

While clinical trial data is unavailable, preclinical studies in animal models demonstrated **Indeglitazar**'s potential as an anti-diabetic agent. The following table summarizes key findings



from a study in a Zucker rat model of diabetes.

Parameter	Vehicle	Indeglitazar (10 mg/kg)	% Change vs. Vehicle
Glucose (mg/dL)	325 ± 25	150 ± 15	-53.8%
HbA1c (%)	7.8 ± 0.3	6.1 ± 0.2	-21.8%
Triglycerides (mg/dL)	450 ± 50	150 ± 20	-66.7%
Total Cholesterol (mg/dL)	150 ± 10	100 ± 8	-33.3%

Data from in vivo efficacy study in Zucker rat model of diabetes.

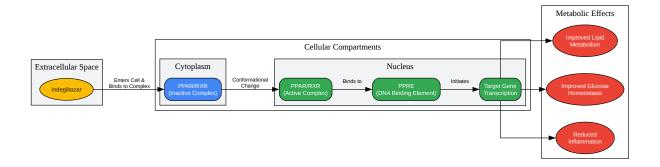
Mechanism of Action: PPAR Signaling Pathway

Indeglitazar functions as a pan-agonist, activating all three PPAR subtypes (α , γ , and δ). Each subtype plays a role in regulating glucose and lipid metabolism.

- PPARα: Primarily expressed in the liver, heart, and skeletal muscle, its activation leads to increased fatty acid oxidation and a reduction in triglycerides.
- PPARy: Highly expressed in adipose tissue, its activation enhances insulin sensitivity and glucose uptake.
- PPARδ: Ubiquitously expressed, it is involved in fatty acid metabolism and improving insulin resistance.

The following diagram illustrates the generalized signaling pathway of PPAR agonists.





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PPAR Agonist Signaling Pathway

Experimental Protocols

As no detailed clinical trial data for **Indeglitazar** has been published, specific experimental protocols from these trials are not available. However, a hypothetical Phase II clinical trial for a similar PPAR pan-agonist would likely follow a protocol similar to the one outlined below.

Hypothetical Phase II Clinical Trial Protocol

- Study Design: A 24-week, randomized, double-blind, placebo-controlled, parallel-group study.
- Patient Population: Adult patients (18-70 years) with a diagnosis of type 2 diabetes,
 inadequately controlled on metformin monotherapy (HbA1c between 7.5% and 10.5%).
- Intervention:
 - Group A: Investigational Drug (e.g., 5 mg daily) + Metformin

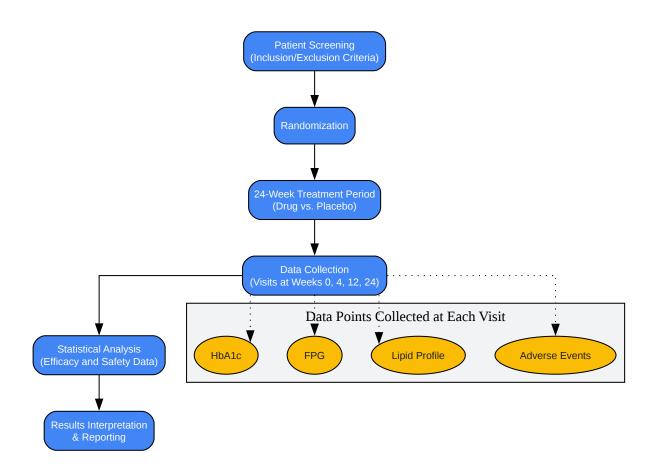


- Group B: Investigational Drug (e.g., 10 mg daily) + Metformin
- Group C: Placebo + Metformin
- Primary Efficacy Endpoint: Change from baseline in HbA1c at 24 weeks.
- · Secondary Efficacy Endpoints:
 - Change from baseline in fasting plasma glucose (FPG).
 - Change from baseline in lipid profile (triglycerides, HDL-C, LDL-C).
 - Proportion of patients achieving HbA1c < 7.0%.
- Safety Endpoints:
 - Incidence and severity of adverse events (AEs).
 - Changes in body weight, vital signs, and ECG parameters.
 - Laboratory safety assessments (hematology, clinical chemistry, urinalysis).

Hypothetical Experimental Workflow

The following diagram illustrates a typical workflow for a Phase II clinical trial.





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Hypothetical Phase II Clinical Trial Workflow

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